

Spectroscopic Profile of 1,1-Difluoropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Difluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-difluoropropane**, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1-difluoropropane**. The presence of ^1H , ^{13}C , and ^{19}F nuclei provides a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.

^1H NMR Spectroscopy

The proton NMR spectrum of **1,1-difluoropropane** is characterized by distinct signals for the methyl (CH_3), methylene (CH_2), and methine (CHF_2) protons. Due to spin-spin coupling with adjacent protons and fluorine atoms, these signals exhibit characteristic splitting patterns.

Table 1: ^1H NMR Spectral Data for **1,1-Difluoropropane**

Chemical Group	Approximate Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~1.0	Triplet of triplets (tt)	JHH \approx 7.4, JHF \approx 4.5
CH ₂	~1.8	Quartet of triplets (qt)	JHH \approx 7.4, JHF \approx 15
CHF ₂	~5.8	Triplet of quartets (tq)	JHF \approx 57, JHH \approx 4.5

Note: The spectral data for **1,1-difluoropropane** are approximate values compiled from various sources and may vary depending on the experimental conditions. A triplet for the CH₃ group has been noted at approximately 1.0 ppm.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **1,1-difluoropropane** is expected to show three distinct signals corresponding to the three non-equivalent carbon atoms. The carbon atom bonded to the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for **1,1-Difluoropropane**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to ^1JCF)	Predicted Coupling Constant (^1JCF , Hz)
C1 (CHF ₂)	115 - 125	Triplet	230 - 250
C2 (CH ₂)	25 - 35	Triplet (due to ^2JCF)	20 - 30
C3 (CH ₃)	10 - 20	Triplet (due to ^3JCF)	5 - 10

Disclaimer: The ¹³C NMR data presented is predicted based on established spectroscopic principles and data for similar fluorinated compounds, as explicit experimental data was not found in the available resources.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of **1,1-difluoropropane** is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split by the adjacent methine and methylene

protons. While a ^{19}F NMR spectrum is available in databases, specific chemical shift and coupling constant values are not detailed.[2][3]

Table 3: Predicted ^{19}F NMR Spectral Data for **1,1-Difluoropropane**

Fluorine Atoms	Predicted Chemical Shift (δ , ppm vs. CFCl_3)	Multiplicity	Coupling Constants (J, Hz)
CHF_2	-110 to -120	Triplet of triplets (tt)	$\text{JHF}(\text{geminal}) \approx 57$, $\text{JHF}(\text{vicinal}) \approx 15$

Disclaimer: The ^{19}F NMR data is a prediction based on typical values for similar gem-difluoroalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-difluoropropane** will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features will be the C-H and C-F stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for **1,1-Difluoropropane**

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
C-H stretch (CH_3, CH_2)	2950 - 3000	Strong
C-H bend (CH_3, CH_2)	1370 - 1470	Medium
C-F stretch	1050 - 1150	Very Strong
C-C stretch	800 - 1000	Medium-Weak

Disclaimer: The IR absorption data is predicted based on characteristic group frequencies. Specific experimental spectra were not available for detailed peak assignment.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1,1-difluoropropane** will show a molecular ion peak (M^+) and several fragment ions resulting from the cleavage of C-C and C-F bonds, as well as rearrangements.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **1,1-Difluoropropane**

m/z	Proposed Fragment Ion	Proposed Neutral Loss
80	$[\text{CH}_3\text{CH}_2\text{CHF}_2]^+$ (Molecular Ion)	-
61	$[\text{CH}_3\text{CH}_2\text{CF}]^+$	HF
51	$[\text{CHF}_2]^+$	$\text{CH}_3\text{CH}_2\bullet$
41	$[\text{C}_3\text{H}_5]^+$	HF + $\text{F}\bullet$
29	$[\text{CH}_3\text{CH}_2]^+$	$\text{CHF}_2\bullet$

Disclaimer: The mass spectrometry fragmentation data is predicted based on the principles of mass spectral fragmentation of halogenated alkanes. Detailed experimental fragmentation patterns were not found in the available resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile organic compounds like **1,1-difluoropropane**.

NMR Spectroscopy

- Sample Preparation: A solution of **1,1-difluoropropane** (typically 5-25 mg for ^1H NMR and a higher concentration for ^{13}C and ^{19}F NMR) is prepared in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- ^{19}F NMR Acquisition: A one-pulse experiment, often with proton decoupling, is performed. A fluorine-specific probe or a broadband probe tuned to the ^{19}F frequency is required.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F).

Infrared (IR) Spectroscopy

- Sample Handling: For a volatile liquid like **1,1-difluoropropane**, the spectrum can be obtained from a thin film between two salt plates (e.g., NaCl or KBr) or, more commonly for a gas, using a gas cell with IR-transparent windows.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty gas cell or clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Range: The mid-infrared region ($4000\text{-}400\text{ cm}^{-1}$) is typically scanned.

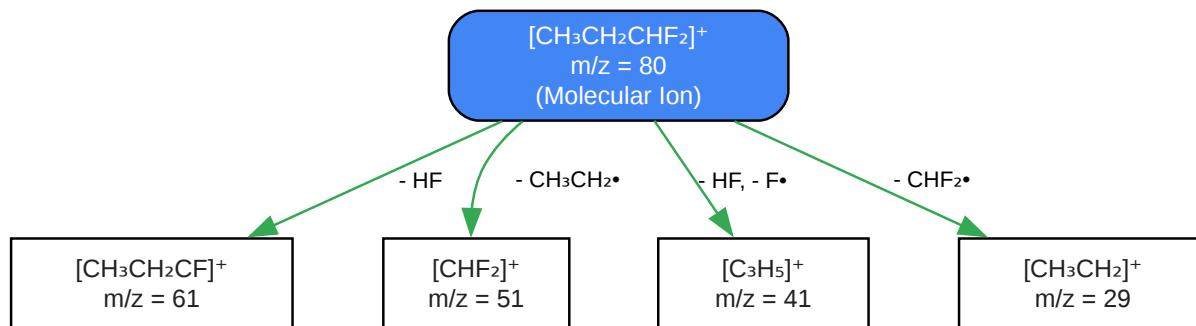
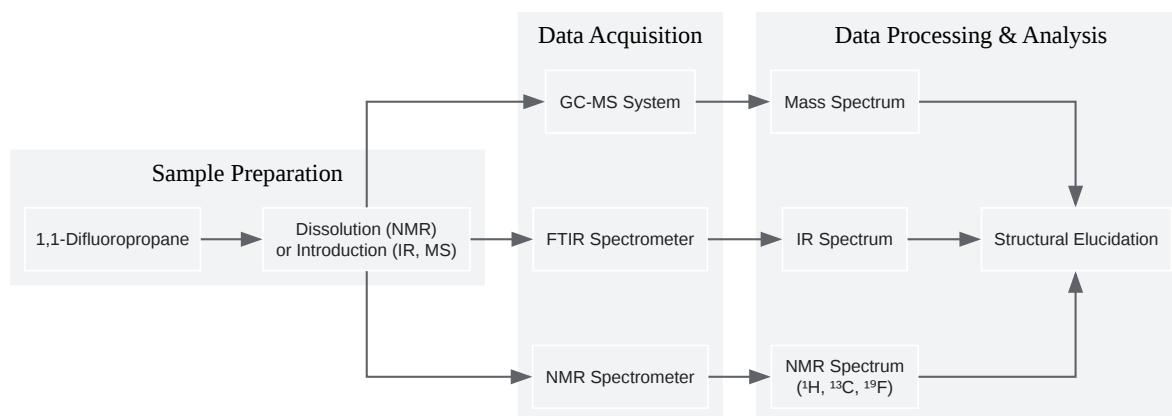
Mass Spectrometry (MS)

- Sample Introduction: As a volatile compound, **1,1-difluoropropane** is ideally introduced into the mass spectrometer via a Gas Chromatography (GC) system, which allows for separation from any impurities. Direct injection via a heated inlet system is also possible.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns.

- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key spectroscopic concepts and workflows relevant to the analysis of **1,1-difluoropropane**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Difluoropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3041945#spectroscopic-data-of-1-1-difluoropropane-nmr-ir-ms>]

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